molecular formula C38H41N5O9 B022635 Talaporfin CAS No. 110230-98-3

Talaporfin

Cat. No. B022635
M. Wt: 711.8 g/mol
InChI Key: SIEXFRDYNDREBM-BRXYURPTSA-N
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Description

Synthesis Analysis

Talaporfin sodium's synthesis involves the modification of chlorin e6, a chlorophyll degradation product, through standard amino acid type conjugations. The key intermediate in these reactions is identified as Chlorin e6 131:152-Anhydride, leading to the formation of Talaporfin as the 152-aspartyl conjugate of chlorin e6. This synthesis pathway underscores the specific chemical modifications that enable talaporfin's photosensitizing properties, distinguishing it from its natural chlorophyll origins and other photosensitizers (Hui Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of Talaporfin has been elucidated through comprehensive studies, including NMR spectroscopy and single-crystal X-ray diffraction. These investigations have confirmed that Talaporfin is the isomer with the aspartyl residue attached at the 152-side chain position of chlorin e6, providing a definitive understanding of its molecular architecture and laying the groundwork for exploring its chemical reactivity and interaction with biological molecules (J. A. Hargus et al., 2007).

Chemical Reactions and Properties

Talaporfin undergoes specific chemical reactions upon activation by light, leading to the production of singlet oxygen, a highly reactive form of oxygen that induces apoptosis in targeted cells. The interaction of Talaporfin with various substrates, including proteins and cellular components, is critical for its function as a photosensitizer in PDT. The mechanism involves the absorption of light, leading to an excited state of Talaporfin that transfers energy to oxygen molecules, generating singlet oxygen (S. Wang et al., 2010).

Physical Properties Analysis

The optical properties of Talaporfin, such as absorption and fluorescence spectra, are key to its effectiveness in PDT. Studies have shown that Talaporfin exhibits a strong absorption peak suitable for activation by specific wavelengths of light used in PDT. Its fluorescence properties, including spectra and lifetime, are influenced by its interaction with serum albumin, highlighting the importance of its physical characteristics in therapeutic applications (R. Shirogane et al., 2009).

Chemical Properties Analysis

Talaporfin's chemical properties, particularly its photostability and reactivity under light irradiation, are central to its function as a photosensitizer. The compound's ability to generate reactive oxygen species upon light activation is fundamental to its mechanism of action in inducing cell death. The interaction with cellular and extracellular components, including its uptake and degradation mechanisms, further delineates its chemical behavior in biological systems (Takuma Saito et al., 2020).

Scientific Research Applications

  • Prostate Cancer Treatment : Talaporfin sodium, when combined with anti-CTLA4 antibody, significantly reduced primary tumor burden and generated systemic anti-tumor immunity in a preclinical prostate cancer model (Bromley et al., 2011).

  • Enhanced Photodynamic Therapy : Adding dichloroacetate to talaporfin sodium-based photodynamic therapy enhances reactive oxygen species production and induces apoptosis in cancer cells (Shinoda et al., 2020).

  • Treatment of Early Lung Cancer : In the treatment of early lung cancer lesions, talaporfin sodium achieved a complete response in 85.7% of cases after 4-6 hours of laser irradiation (Tsukagoshi, 2004).

  • Vascular Shutdown in Tumor Vessels : Talaporfin sodium-based photodynamic therapy induces vascular shutdown in tumor vessels via the RhoA/ROCK pathway, activating the Rho-GTP pathway and decreasing tumor blood flow (Suzuki et al., 2020).

  • Mechanism in Cancer Cells : The uptake of talaporfin in cancer cells is essential for its effectiveness in photodynamic therapy, with the activation of K-Ras involved as a regulatory mechanism (Saito et al., 2020).

  • Early Head and Neck Cancer Treatment : Talaporfin sodium combined with a diode laser achieved equivalent primary treatment outcomes to conventional photodynamic therapy for early head and neck cancer (Yoshida et al., 2008).

  • Clinical Trials and Selective Cancer Cell Destruction : Talaporfin is currently undergoing clinical trials and can selectively kill cancer cells by photo-irradiation, accumulating more in cancer cells than in normal cells (Li et al., 2009).

  • Brain Tumor Management : Intraoperative photodynamic therapy using talaporfin sodium and a semiconductor laser may be a potentially effective and safe adjuvant management option for primary malignant parenchymal brain tumors (Muragaki et al., 2013).

  • Synergy with Current Therapies : Talaporfin sodium treatment may offer a powerful option to synergize with current therapies, as well as an alternative monotherapy for treating cancer (Wang et al., 2010).

  • Potential in Tachyarrhythmia Treatment : Talaporfin sodium has potential as a non-thermal treatment for tachyarrhythmia due to its extracellular photosensitization reaction and photocytotoxicity on myocardial cells (Ogawa et al., 2013).

Safety And Hazards

When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18-,22-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEXFRDYNDREBM-BRXYURPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318471
Record name Talaporfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talaporfin

CAS RN

110230-98-3
Record name Talaporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talaporfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAPORFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4ROX5ELT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,440
Citations
S Wang, E Bromley, L Xu, JC Chen… - Expert opinion on …, 2010 - Taylor & Francis
Importance of the field: Despite therapeutic advances, cancer remains the cause of an estimated 23% of deaths in the USA. New treatments for malignancy are greatly needed. Areas …
Number of citations: 67 www.tandfonline.com
T Yano, T Minamide, K Takashima, K Nakajo… - Journal of Clinical …, 2021 - mdpi.com
… , talaporfin sodium, which features more rapid clearance from the body, was developed to reduce skin phototoxicity, and talaporfin … Endoscopic PDT using talaporfin sodium was initially …
Number of citations: 36 www.mdpi.com
T Suzuki, M Tanaka, M Sasaki, H Ichikawa, H Nishie… - Cancers, 2020 - mdpi.com
… In this study, the in vitro effects of talaporfin sodium-based PDT on … In the HUVECs, talaporfin sodium-based PDT induced … We concluded that talaporfin sodium-based PDT induces the …
Number of citations: 24 www.mdpi.com
T Saito, T Tsukahara, T Suzuki, I Nojima… - Cancer …, 2021 - Wiley Online Library
… In the present study, we investigated the mechanisms of uptake and elimination of talaporfin in carcinoma and sarcoma cells. We show that the uptake of talaporfin was mediated by …
Number of citations: 8 onlinelibrary.wiley.com
J Akimoto, J Haraoka, K Aizawa - Photodiagnosis and photodynamic …, 2012 - Elsevier
… therapy (PDT) using talaporfin sodium in patients with … after 40mg/m 2 of talaporfin sodium had been injected intravenously. … and efficacy of PDT using talaporfin sodium as an additional …
Number of citations: 146 www.sciencedirect.com
T Saito, T Tsukahara, T Kubo, T Kanaseki… - … Crystals and Liquid …, 2020 - Taylor & Francis
… We do research on the metabolism of talaporfin, ie, endocytotic uptake and lysosomal … of talaporfin and lysosome were investigated to certify involvement of endocytosis. Talaporfin was …
Number of citations: 1 www.tandfonline.com
Y Miki, J Akimoto, S Yokoyama, T Homma… - Biological and …, 2013 - jstage.jst.go.jp
Photodynamic therapy (PDT) induces selective cell death of neoplastic tissue and connecting vasculature by combining photosensitizers with light. Here we clarified the types of cell …
Number of citations: 42 www.jstage.jst.go.jp
Y Muragaki, J Akimoto, T Maruyama, H Iseki… - Journal of …, 2013 - thejns.org
Object The objective of the present study was to perform a prospective evaluation of the potential efficacy and safety of intraoperative photodynamic therapy (PDT) using talaporfin …
Number of citations: 241 thejns.org
M Sasaki, M Tanaka, Y Kojima, H Nishie… - Molecular Therapy …, 2023 - cell.com
… Here, we perform a basic analysis of the anti-tumor effect of talaporfin sodium (TS)-PDT as well as its synergism with the immune checkpoint inhibitor anti-programmed death 1 (anti-PD-…
Number of citations: 4 www.cell.com
G Murakami, A Nanashima, T Nonaka… - Anticancer …, 2016 - ar.iiarjournals.org
… G-PDT) in comparison with conventional PDT using talaporfin sodium (T-PDT). Materials and … The 664-nm semiconductor laser light activates talaporfin sodium and penetrates deep into …
Number of citations: 18 ar.iiarjournals.org

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